4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Description
4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS: 16462-94-5) is a bicyclic heterocyclic compound featuring a pyrrole ring fused to a pyridine ring, with a methyl substituent at the 4-position and a partially saturated dihydro structure at the 2,3-positions. This scaffold is notable for its role in medicinal chemistry, particularly as a bioisostere for indole and thieno[2,3-b]pyridine derivatives. Its dihydro configuration enhances conformational rigidity and may improve pharmacokinetic properties compared to fully aromatic analogs . The compound has been investigated for applications in kinase inhibition (e.g., FGFR inhibitors) and anticancer drug development due to its ability to form hydrogen bonds with key amino acid residues in enzyme active sites .
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-2-4-9-8-7(6)3-5-10-8/h2,4H,3,5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYGFQIWHJRWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNC2=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496355 | |
| Record name | 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16462-94-5 | |
| Record name | 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization using a suitable catalyst. The reaction conditions often include heating the mixture in the presence of a base such as potassium hydroxide in a solvent like methanol .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed: The major products formed from these reactions include N-oxides, fully saturated derivatives, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and can be used as a probe in biochemical studies.
Industry: The compound’s derivatives are used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site, thereby blocking the receptor’s kinase activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with structurally related heterocycles:
Key Observations:
- Solubility: The dihydro structure of this compound likely improves aqueous solubility compared to thieno[2,3-b]pyridines, which often require cyclodextrin-based formulations for administration .
- Conformational Rigidity : The dihydro configuration restricts rotational freedom, which may enhance binding specificity in kinase targets .
Biological Activity
4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. Its unique structure, characterized by a fused pyrrole and pyridine ring system with a methyl group at the fourth position, contributes to its biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . The compound inhibits the FGFR signaling pathway, which is crucial in various tumorigenic processes. Upon binding to fibroblast growth factors, FGFR undergoes dimerization and autophosphorylation of tyrosine residues in its cytoplasmic tail. This activation leads to downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, which are implicated in cell proliferation and survival.
In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively. For FGFR4, the IC50 value is significantly higher at 712 nM .
Cellular Effects
Research indicates that this compound can effectively inhibit the proliferation of breast cancer cells (specifically the 4T1 cell line) and induce apoptosis. Notably, it significantly reduces the migration and invasion capabilities of these cancer cells within 24 hours of treatment .
Table 1: Inhibitory Activity of this compound on FGFRs
| FGFR Type | IC50 Value (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Pharmacokinetics
Pharmacokinetic studies suggest that similar compounds maintain stability in both simulated gastric fluid and intestinal fluid. This stability is crucial for oral bioavailability and therapeutic efficacy .
Study on Anticancer Activity
A significant study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their effectiveness against FGFRs. Among these derivatives, compound 4h demonstrated remarkable potency with IC50 values comparable to those mentioned above. The study highlighted that treatment with compound 4h not only inhibited cell proliferation but also induced apoptosis in breast cancer cells .
The study further illustrated that increasing concentrations of compound 4h led to decreased expression levels of matrix metalloproteinase-9 (MMP9) while up-regulating tissue inhibitors of metalloproteinases (TIMP2), suggesting a mechanism by which this compound inhibits cancer cell migration and invasion .
Q & A
Q. What are the key structural features and nomenclature of 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine?
The compound consists of a fused bicyclic system: a pyrrole ring fused to a pyridine ring, with a methyl group at the 4-position and partial saturation (dihydro) at the 2,3-positions. Its IUPAC name reflects the numbering of the fused rings and substituents. Structural characterization via NMR and HRMS confirms the methyl group’s position and the dihydro nature of the pyrrole ring. Single-crystal X-ray diffraction has been used to resolve stereochemical ambiguities in related derivatives .
Q. What synthetic routes are employed to construct the pyrrolo[2,3-b]pyridine core?
A common strategy involves cyclization of halogenated pyridine precursors with propargylamines or via Suzuki-Miyaura cross-coupling. For example, iodinated intermediates (e.g., 5-bromo-4-chloro-3-nitro-7-azaindole) undergo regioselective substitution with boronic acids under Pd(PPh₃)₄ catalysis to introduce aryl/heteroaryl groups. Halogenation (e.g., NIS for iodination) and protective group strategies (e.g., TsCl for amine protection) are critical for regiochemical control .
Q. How is the purity and identity of synthesized derivatives validated?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁵N) are standard for confirming molecular formulas and substituent positions. For example, HRMS data for 3,5-disubstituted derivatives show deviations <5 ppm from calculated values, ensuring accuracy. Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4%) .
Advanced Research Questions
Q. How can substituent modifications at the 3- and 5-positions enhance dopamine D₄ receptor binding affinity?
Fluorine substitution at these positions improves metabolic stability and target selectivity. For instance, 3-[[4-(4-iodophenyl)piperazin-1-yl]-methyl]-1H-pyrrolo[2,3-b]pyridine (L-750,667) showed high D₄ receptor affinity (Kᵢ = 0.2 nM) due to optimal steric and electronic interactions. Radiolabeled analogs (e.g., ¹⁸F derivatives) are used in PET imaging to study receptor distribution .
Q. What methodologies resolve contradictions in biological activity data for kinase inhibitors based on this scaffold?
Discrepancies in IC₅₀ values often arise from assay conditions (e.g., ATP concentration). To address this, researchers use:
- Kinase selectivity panels : Profiling against >100 kinases identifies off-target effects.
- Structural analysis : Co-crystallization with kinases (e.g., CDK4/6) reveals binding modes.
- Free-energy perturbation (FEP) calculations : Predicts binding affinity changes upon substituent modification .
Q. How are computational methods integrated into SAR studies for this compound class?
Density functional theory (DFT) optimizes substituent geometries, while molecular docking (e.g., AutoDock Vina) screens virtual libraries. For example, 3,5-dimethoxyphenyl groups were predicted to enhance hydrophobic interactions with VEGFR2, validated via in vitro assays (IC₅₀ = 12 nM) .
Q. What strategies improve solubility and bioavailability of 4-methyl derivatives?
- Prodrug approaches : Esterification of carboxylic acid derivatives (e.g., methyl 3-formyl-4-methyl-pyrrolo[2,3-b]pyridine-5-carboxylate) enhances membrane permeability.
- PEGylation : Conjugation with polyethylene glycol reduces logP values from 3.2 to 1.8.
- Co-crystallization with cyclodextrins : Increases aqueous solubility by 20-fold .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
